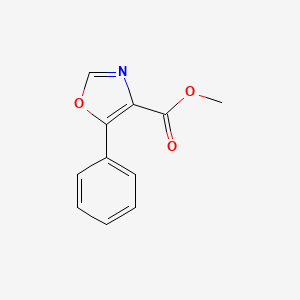

Methyl 5-phenyloxazole-4-carboxylate

Description

Significance of the Oxazole (B20620) Heterocycle in Contemporary Organic and Medicinal Chemistry

The oxazole is a five-membered aromatic heterocyclic ring containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in modern medicinal chemistry, primarily due to its ability to serve as a versatile scaffold for drug design. tandfonline.comnih.gov The oxazole nucleus is present in numerous natural products and synthetically developed medicinal compounds. jddtonline.info Its derivatives are known to engage with various biological receptors and enzymes through a range of non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and van der Waals forces. tandfonline.com

This structural versatility has led to the discovery of a wide spectrum of biological activities associated with oxazole-containing molecules. nih.govd-nb.info The substitution pattern on the oxazole ring plays a critical role in determining the specific pharmacological properties of the compound. d-nb.info As a result, the oxazole framework is a subject of intense investigation for developing new therapeutic agents with potentially high efficacy and specificity. tandfonline.comresearchgate.net

Table 1: Reported Biological Activities of Oxazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of various bacterial and fungal strains, including S. aureus, E. coli, and C. albicans. | d-nb.inforesearchgate.net |

| Anticancer | Antiproliferative activity against several tumor cell lines. | d-nb.inforesearchgate.net |

| Anti-inflammatory | Activity as COX-2 inhibitors and reduction of inflammation in models like carrageenan-induced paw edema. | jddtonline.infod-nb.info |

| Antitubercular | Potential to inhibit the growth of mycobacteria. | nih.govjddtonline.info |

| Antiviral | Activity against various viral pathogens. | jddtonline.info |

| Antidiabetic | Potential hypoglycemic effects. | d-nb.info |

Contextualization of Substituted Oxazole-4-Carboxylates in Chemical Synthesis

Substituted oxazole-4-carboxylates, such as the methyl or ethyl esters, are highly valuable intermediates in organic synthesis. Their importance lies in their utility as building blocks for constructing more complex, polysubstituted oxazole derivatives. organic-chemistry.org The carboxylate group at the 4-position provides a reactive handle that can be further modified, making these compounds key precursors for a diverse array of molecules.

Numerous synthetic methodologies have been developed to access this class of compounds, reflecting their significance in the field. These methods include:

Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, which allows for the straightforward introduction of aryl or heteroaryl groups. organic-chemistry.org

Oxidation of 3-oxazoline-4-carboxylates , which serve as readily available precursors. organic-chemistry.org

[3+2] Cycloaddition reactions involving in situ generated acylpyridinium salts and isocyanoacetates, which can be derived directly from carboxylic acids. acs.org

Classical methods such as the Bredereck and van Leusen reactions, which provide routes to 2,4-disubstituted and 5-substituted oxazoles, respectively. ijpsonline.com

The availability of these robust synthetic routes ensures that oxazole-4-carboxylates are accessible starting materials for creating libraries of compounds for drug discovery and materials science applications.

Overview of Key Research Avenues Pertaining to Methyl 5-Phenyloxazole-4-Carboxylate and its Analogs

This compound serves as a specific and representative member of the substituted oxazole-4-carboxylate family. Research involving this compound and its structural analogs generally focuses on leveraging its core structure for the development of novel functional molecules.

One significant area of research is the synthesis of more complex molecular architectures. For instance, analogs of this compound are used as key intermediates in the multi-step synthesis of oxazolo[4,5-c]-quinolinone analogs. korea.ac.kr These efforts aim to create novel compounds that can modulate biological pathways; in one such study, these analogs were investigated as potential small-molecule inhibitors of Interleukin-33 (IL-33), a cytokine implicated in immune-mediated diseases. korea.ac.kr

Furthermore, research into related structures, such as 5-substituted oxazole-4-carboxylic acids, has explored their potential pharmacological activities, including the inhibition of blood platelet aggregation. nih.gov The development of efficient synthetic methods, like one-pot sequences that combine oxazole synthesis with cross-coupling reactions (e.g., Suzuki-Miyaura coupling), is another active research avenue, enabling the rapid diversification of the oxazole core for various applications. beilstein-journals.org These studies highlight the role of this compound and its derivatives as foundational elements in the rational design and synthesis of new chemical entities with tailored properties.

Table 2: Chemical Data for this compound

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | chemsynthesis.com |

| InChIKey | IYJYICUPWFYIDA-UHFFFAOYAZ | chemsynthesis.com |

| SMILES | COC(=O)C1=C(OC=N1)C2=CC=CC=C2 | chemsynthesis.com |

| CAS Number | 38061-18-6 | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-10(15-7-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJYICUPWFYIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Phenyloxazole 4 Carboxylate and Congeneric Structures

Classical and Emerging Synthetic Routes to Oxazole-4-Carboxylates

The construction of the oxazole-4-carboxylate core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to more modern catalytic approaches. These methods offer access to a diverse range of substituted oxazoles, enabling the fine-tuning of their physicochemical and biological properties.

Cyclization Reactions Employing α-Oxocarboxylates and Isocyanides

A modern and efficient approach to the synthesis of oxazoles involves the silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates with isocyanides. researchgate.net This methodology provides a novel strategy for constructing the oxazole (B20620) ring. The reaction proceeds through the interaction of an α-oxocarboxylate, such as potassium oxophenylacetate, with an isocyanide, like ethyl 2-isocyanoacetate, in the presence of a silver catalyst. acs.org

Mechanistic studies, including operando IR, EPR, and radical inhibition experiments, have confirmed the involvement of an acyl cation and Ag(II) as key intermediates in this transformation, proceeding via a radical decarboxylative process. researchgate.net This method is notable for its directness and circumvents the need for pre-functionalized starting materials often required in more traditional synthetic routes. nih.gov

Table 1: Silver-Catalyzed Synthesis of Oxazoles from α-Oxocarboxylates and Isocyanides

| α-Oxocarboxylate | Isocyanide | Catalyst System | Product | Ref |

|---|---|---|---|---|

| Phenylglyoxylic acid | Methyl isocyanoacetate | Ag₂CO₃, 1,10-phen, K₂S₂O₈ | Methyl 5-phenyloxazole-4-carboxylate | acs.orgchemsynthesis.com |

Synthetic Strategies Involving Dichloroacrylates

A convenient preparative route to 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their functional derivatives has been developed from accessible multicenter substrates of the general formula Cl₂C=C(NHCOR)C(O)OMe. researchgate.net These dichloroacrylate derivatives serve as versatile precursors for the construction of the oxazole-4-carboxylate core. The methodology allows for the synthesis of previously unknown oxazole derivatives that are suitable for various subsequent chemical transformations. researchgate.net

Approaches from N-Acyl-β-halodehydroaminobutyric Acid Derivatives

While less common, synthetic strategies employing derivatives of N-acyl-β-halodehydroaminobutyric acid represent a potential pathway to oxazole-containing structures. These precursors contain the necessary functionalities for cyclization to form the oxazole ring. The reaction would likely proceed via an intramolecular nucleophilic attack of the amide oxygen onto the β-carbon, followed by elimination of the halide to form the heterocyclic ring. The specific reaction conditions and scope of this method are not as broadly documented as other classical routes, suggesting it is a more specialized approach.

Oxazolone-Mediated Cyclizations

Oxazolones, also known as azlactones, are key intermediates in several classical and widely used methods for the synthesis of oxazoles. These five-membered heterocyclic compounds are typically formed from N-acylated α-amino acids and can be further elaborated to yield a variety of substituted oxazoles.

The synthesis of oxazolones from N-acylated α-amino acids is a foundational step in several named reactions leading to oxazoles. The Erlenmeyer-Plöchl reaction, for instance, involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640). nih.gov This process leads to the formation of a 2,5-disubstituted oxazolone (B7731731) derivative. nih.gov

Another significant transformation is the Dakin-West reaction, which converts an α-amino acid into a corresponding α-acetamidoalkyl methyl ketone through an oxazolone intermediate. beilstein-journals.org The reaction mechanism begins with the acylation of the amino acid with an acid anhydride, which then cyclizes to form the oxazolone. acs.orgrjstonline.com This oxazolone is a crucial, often isolable, intermediate that can be used in subsequent reactions to form more complex molecules. beilstein-journals.org

Table 2: Key Reactions for the Synthesis of Oxazolones from N-Acylated α-Amino Acids

| Reaction Name | Starting Materials | Reagents | Intermediate | Ref |

|---|---|---|---|---|

| Erlenmeyer-Plöchl Reaction | N-Acyl glycine (B1666218) (e.g., Hippuric acid), Aldehyde | Acetic anhydride, Sodium acetate | 4-Alkylidene-2-phenyloxazol-5(4H)-one | nih.gov |

The oxazolone intermediates generated from N-acylated α-amino acids are reactive species that can undergo condensation with aldehydes and ketones. The Erlenmeyer-Plöchl reaction is a prime example of this strategy. nih.gov In this reaction, the initially formed oxazolone, which possesses active methylene (B1212753) protons at the C4 position, condenses with an aldehyde (e.g., benzaldehyde) in the presence of a base and acetic anhydride to yield a 4-alkylidene-5(4H)-oxazolone, also known as an azlactone. nih.gov

These unsaturated azlactones are versatile precursors for the synthesis of α-amino acids and can also be converted into oxazoles. The conversion of the azlactone to the final oxazole product can be achieved through various methods, including rearrangement or further reaction. This classical method has been a cornerstone of oxazole synthesis for over a century and continues to be widely used due to its reliability and the ready availability of the starting materials. nih.gov

Oxidative Cyclization via Dual C-H Activation Pathways

Oxidative cyclization involving the activation of two C-H bonds represents a highly efficient and atom-economical strategy for synthesizing oxazole rings. This approach avoids the need for pre-functionalized substrates, directly converting simple precursors into complex heterocyclic products.

A notable palladium-catalyzed method facilitates the synthesis of highly substituted oxazoles from basic amides and ketones. organic-chemistry.org This process involves a sequential C-N and C-O bond formation within a single operation, proceeding through an sp2 C-H activation pathway. organic-chemistry.org The reaction mechanism is understood to involve dehydration condensation, imine/enamine isomerization, and a critical Pd-catalyzed C-H activation step, culminating in reductive elimination. organic-chemistry.org Similarly, an efficient method for producing 5-(3-indolyl)azoles has been developed through a palladium-catalyzed double C-H bond cleavage, highlighting the power of this strategy for linking two distinct heterocyclic systems under mild conditions. rsc.org

Electrochemical methods also provide a green and mild alternative for oxazole synthesis via oxidative cyclization. organic-chemistry.org One such approach uses readily available ketones and acetonitrile (B52724) to construct polysubstituted oxazoles at room temperature without the need for external chemical oxidants. organic-chemistry.orgresearchgate.net The reaction is believed to proceed via a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgresearchgate.net

Table 1: Key Features of Oxidative Cyclization Methods

| Method | Catalyst/System | Key Transformation | Substrates | Ref. |

|---|---|---|---|---|

| Palladium-Catalysis | Pd(OAc)₂, CuBr₂, K₂S₂O₈ | sp² C-H Activation / C-N & C-O formation | Amides and Ketones | organic-chemistry.org |

| Palladium-Catalysis | Pd(OAc)₂ | Double C-H Bond Cleavage | Azole-4-carboxylates and Indoles | rsc.org |

| Electrochemistry | Carbon Felt Electrodes, TFAA | Ritter-type reaction / Oxidative Cyclization | Ketones and Acetonitrile | organic-chemistry.orgresearchgate.net |

Catalytic Transformations in Oxazole-4-Carboxylate Synthesis

A variety of transition metals have been successfully employed to catalyze the synthesis of oxazole-4-carboxylates, each offering unique advantages in terms of selectivity, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Reactions, Including Direct C-H Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming oxazole-4-carboxylates is well-documented. Direct C-H arylation, in particular, has emerged as a powerful tool for the late-stage functionalization of the oxazole ring.

Researchers have developed novel, sequential palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate, providing rapid access to complex molecules. nih.gov The regioselectivity of these reactions can be controlled, with protocols for both C2- and C5-selective arylations being established. nih.govresearchgate.net For instance, the C5-arylation of ethyl 2-phenyl-oxazole-4-carboxylate can be achieved using specific palladium-ligand combinations. nih.gov Another significant advancement is the decarboxylative direct C-H cross-coupling of oxazole-4-carboxylate esters, which allows for the preparation of 2,4-linked bis(azole) structures. nih.gov This methodology can be repeated to create poly(azole) systems. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Oxazole-4-Carboxylate Synthesis

| Reaction Type | Catalyst/Ligand | Position Functionalized | Key Feature | Ref. |

|---|---|---|---|---|

| Direct Arylation | Pd(0) | C2 and C5 | Sequential arylation for DPO and POPOP analogues | nih.gov |

| C5-Arylation | Pd(0) | C5 | Direct coupling without copper co-catalyst | nih.gov |

| Decarboxylative Coupling | Pd(II)/Cu(II) | C4 | Prepares 2,4-linked bis(azoles) from carboxyoxazoles | nih.gov |

| C-H Activation | Pd(OAc)₂ | C2 | Denitrative arylation using nitroarenes as arylating agents | researchgate.net |

Copper-Mediated and Silver-Catalyzed Methodologies

Copper and silver catalysts offer effective and often more economical alternatives to palladium for the synthesis of oxazoles. These metals can mediate a range of cyclization and coupling reactions.

Copper-catalyzed methods are diverse. For example, a copper(II) complex immobilized on magnetic nanoparticles has been used as a recyclable, eco-friendly catalyst for synthesizing oxazole derivatives through the condensation of benzamide (B126) with 2-bromoacetophenone (B140003) derivatives. jsynthchem.com In another approach, copper catalysis enables the direct coupling of α-diazoketones with nitriles to form 2,4,5-trisubstituted oxazoles in excellent yields. researchgate.net Furthermore, copper-catalyzed C-N coupling of iodo-oxazoles with aromatic nitrogen heterocycles can be significantly enhanced by the addition of silver benzoate. nih.gov This strategy is particularly useful for the amination of halo-oxazoles at the electron-rich C4-position, a traditionally challenging transformation. nih.gov

Silver-catalyzed reactions have also proven highly effective. A one-step synthesis of oxazoles from amides and β-bromo-α-oxoesters is mediated by silver salts like AgSbF₆ under microwave irradiation. amazonaws.com Silver carbonate has been employed to induce the intramolecular 5-endo cyclization of acyclic amides to yield oxazole-4-carboxamides. acs.org This two-step procedure, starting from a versatile oxazolone template, allows for a wide range of functional groups at the 4 and 5-positions of the oxazole ring. acs.org

Table 3: Examples of Copper- and Silver-Catalyzed Oxazole Syntheses

| Metal | Catalyst/Reagent | Reaction Type | Key Feature | Ref. |

|---|---|---|---|---|

| Copper | Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Condensation/Cyclization | Heterogeneous, reusable nanocatalyst | jsynthchem.com |

| Copper | Copper Catalyst | Coupling/Cyclocondensation | Direct coupling of α-diazoketones with nitriles | researchgate.net |

| Copper/Silver | CuI / Silver Benzoate | C-N Coupling | Couples iodoazoles with N-heterocycles | nih.gov |

| Silver | AgSbF₆ | Cyclization | One-step synthesis from amides and β-bromo-α-oxoesters | amazonaws.com |

| Silver | Ag₂CO₃ | 5-endo Cyclization | Intramolecular cyclization of acyclic amides | acs.org |

Ruthenium(II)-Catalyzed Cyclizations

Ruthenium catalysts have been successfully applied to the synthesis of oxazole derivatives through various cyclization strategies. These methods are valued for their efficiency and broad substrate compatibility.

An efficient method for synthesizing oxazoles from enamides has been established via a ruthenium-catalyzed C–O cyclization. rsc.org This protocol demonstrates wide functional group compatibility and is applicable to other five-membered heterocyclic systems. rsc.org Another approach involves a combined ruthenium(II) porphyrin and copper chloride catalyzed cyclization using readily available carboxylic acids and phenylethenes or phenylacetylenes. acs.org This reaction proceeds through sequential intermolecular C–N bond and intramolecular C–O bond formations. acs.org Furthermore, ruthenium(II) has been shown to catalyze the intermolecular selective ortho C-H silylation of 2-aryloxazoles, providing a practical route to versatile organosilane compounds with high regioselectivity. nih.gov

Table 4: Ruthenium(II)-Catalyzed Syntheses of Oxazole Derivatives

| Catalyst System | Reaction Type | Starting Materials | Key Feature | Ref. |

|---|---|---|---|---|

| Ruthenium(II) | C–O Cyclization | Enamides | Broad substrate scope and functional group tolerance | rsc.org |

| Ru(II) Porphyrin / CuCl | Sequential Cyclization | Carboxylic acids and phenylethenes/phenylacetylenes | Forms intermolecular C-N and intramolecular C-O bonds | acs.org |

| Ruthenium(II) Acetate | C-H Silylation | 2-Aryloxazoles | Selective ortho C-H functionalization | nih.gov |

Electrochemical Synthesis Approaches

Electrosynthesis offers a green and sustainable alternative to traditional chemical methods for constructing oxazole rings, often operating under mild conditions without the need for stoichiometric oxidants or transition metals. rsc.orgchemistryviews.org

A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition has been developed for oxazole synthesis, utilizing abundant and inexpensive carboxylic acids as starting materials. rsc.org This method is performed in a catalytic system, avoiding transition metals and toxic oxidants. rsc.org Another prominent electrochemical strategy allows for the construction of polysubstituted oxazoles from easily accessible ketones and acetonitrile. organic-chemistry.orgresearchgate.netchemistryviews.org The reaction, which takes place in a divided cell at room temperature, uses acetonitrile as both the solvent and a reactant. chemistryviews.org Mechanistic studies suggest the reaction proceeds through a Ritter-type reaction and subsequent oxidative cyclization. researchgate.net The process is facilitated by activators like trifluoroacetic anhydride (TFAA) and a triphenylamine (B166846) derivative as a catalyst. chemistryviews.org

Table 5: Overview of Electrochemical Approaches to Oxazoles

| Method | Key Reagents/System | Starting Materials | Key Feature | Ref. |

|---|---|---|---|---|

| Deoxygenative Cycloaddition | Phosphine-mediated | Carboxylic acids and isocyanides | Transition-metal-free, sustainable | rsc.org |

| Oxidative Cyclization | Carbon felt electrodes, TFAA, LiClO₄ | Ketones and acetonitrile | No external chemical oxidant required, mild conditions | organic-chemistry.orgresearchgate.netchemistryviews.org |

Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysis provides a cost-effective and powerful platform for cross-coupling reactions, including those used to synthesize functionalized oxazoles. These methods often exhibit unique reactivity compared to their palladium counterparts.

A notable application is the nickel-catalyzed coupling of azoles with aromatic nitriles. nih.gov This reaction is promoted by BPh₃ and works for electronically diverse oxazoles and benzonitriles. nih.gov While the nickel catalyst is essential for the arylation of phenyl oxazoles, some reactions with benzoxazoles can proceed without the catalyst, albeit in lower yields. nih.gov Nickel catalysis has also been employed for the decarboxylative cross-coupling of perfluorobenzoates with aryl halides, offering a route to fluorinated biaryl compounds. acs.org Additionally, nickel-catalyzed C–N cross-coupling of organoboronic acids and isoxazoles has been established for the synthesis of (Z) N-aryl β-enamino esters, where 5-alkoxy/phenoxy isoxazoles serve as aminating reagents via N–O bond cleavage. rsc.org

Table 6: Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Promoter/Additive | Key Feature | Ref. |

|---|---|---|---|---|

| C-H Arylation | Azoles and Aromatic Nitriles | BPh₃ | Expands electrophile scope for C-H arylations | nih.gov |

| Decarboxylative Coupling | Perfluorobenzoates and Aryl Halides | - | Synthesis of fluorinated biaryl compounds | acs.org |

| C-N Coupling | Organoboronic acids and Isoxazoles | - | N-O bond cleavage of isoxazole (B147169) aminating reagent | rsc.org |

Achieving Regiocontrol in Oxazole-4-Carboxylate Synthesis

The regioselective synthesis of oxazole-4-carboxylates, such as this compound, is a critical challenge in synthetic organic chemistry. The substitution pattern on the oxazole ring significantly influences the molecule's chemical and biological properties. Therefore, methods that can precisely control the placement of the carboxylate group at the C4 position, as opposed to other positions like C2 or C5, are of high value. Various synthetic strategies have been developed to achieve this regiocontrol, often relying on carefully chosen starting materials and reaction conditions to direct the cyclization pathway.

One prominent strategy involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632). beilstein-journals.orgnih.gov This method provides a reliable route to 5-substituted-1,2-oxazole-4-carboxylates. The regioselectivity is dictated by the reaction mechanism, which involves the initial condensation between the β-enamino ketoester and hydroxylamine, followed by an intramolecular cyclization and dehydration process to yield the final 1,2-oxazole-4-carboxylate product. beilstein-journals.org This approach prevents the formation of the isomeric 5-carboxylate.

Another effective method for the regioselective preparation of oxazole-4-carboxylates starts from aldehydes, utilizing 3-oxazoline-4-carboxylates as key intermediates. acs.orgnih.gov This novel two-step synthesis ensures that the carboxylate group is positioned exclusively at the C4 position of the oxazole ring. acs.orgnih.gov

Furthermore, the synthesis of 2,5-disubstituted oxazole-4-carboxylates can be achieved in high yields from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. researchgate.net Treatment of these precursors with a base like 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile promotes a cyclization reaction that selectively forms the oxazole-4-carboxylate scaffold. researchgate.net

In contrast to methods that favor the C4-carboxylate isomer, other classical oxazole syntheses often yield different regioisomers. For instance, the Van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC), typically produces 5-substituted oxazoles. mdpi.comijpsonline.com Similarly, the Fischer oxazole synthesis, involving the condensation of a cyanohydrin with an aldehyde, generally leads to 2,5-disubstituted oxazoles. wikipedia.orgdrugfuture.com The Robinson-Gabriel synthesis, which proceeds via the cyclodehydration of 2-acylamino-ketones, also offers a route to oxazoles, with the final substitution pattern depending on the structure of the starting ketone. wikiwand.comsynarchive.com

The challenge of regiocontrol is not unique to carboxylates. For example, regiodivergent methods have been developed for the synthesis of sulfenylated oxazoles. bham.ac.ukresearchgate.net These methods can selectively produce either 4-sulfenyl or 5-sulfenyl oxazoles from the same alkynyl thioether starting materials by switching between an acid mediator (for the 4-substituted product) and a gold catalyst (for the 5-substituted product). bham.ac.uk This highlights the power of catalyst and condition control in directing regiochemical outcomes in heterocycle synthesis.

Below is a summary of findings from various studies on the regioselective synthesis of oxazole-4-carboxylates.

| Method | Starting Materials | Key Reagents/Conditions | Regiochemical Outcome | Reference |

|---|---|---|---|---|

| From β-Enamino Ketoesters | β-Enamino ketoesters | Hydroxylamine hydrochloride | Selectively yields 5-substituted-1,2-oxazole-4-carboxylates. | beilstein-journals.org |

| Via 3-Oxazoline Intermediates | Aldehydes, Isocyanoacetate | Formation of 3-oxazoline-4-carboxylate intermediate, followed by oxidation/elimination. | Specifically produces oxazole-4-carboxylates. | acs.orgnih.gov |

| From Dehydroamino Acid Derivatives | N-acyl-β-halodehydroaminobutyric acid methyl esters | DBU in acetonitrile | High yields of 2,5-disubstituted oxazole-4-carboxylates. | researchgate.net |

| From α-Metalated Isocyanides | α-Metalated isocyanides, Acylating reagents (e.g., acid chlorides) | In situ or subsequent cyclization of β-ketoisocyanide intermediates. | Yields oxazoles unsubstituted at position 2. Regioselectivity depends on the acylating agent. | researchgate.net |

| Via Oxazolone Template | 4-Bis(methylthio)methylene-2-phenyloxazol-5-one | Nucleophilic ring-opening followed by silver carbonate-mediated 5-endo cyclization. | Versatile synthesis of 2-phenyl-4,5-functionalized oxazoles, including ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate. | acs.org |

The following table details specific examples of synthesized oxazole-4-carboxylate derivatives and their reported yields.

| Compound | Synthetic Method | Yield | Reference |

|---|---|---|---|

| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | Reaction of β-enamino ketoester with hydroxylamine hydrochloride. | Moderate yields reported for the series. | beilstein-journals.org |

| Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate | Reaction of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one with sodium ethoxide followed by cyclization. | 82% | acs.org |

| 5-(Methylthio)-2-phenyloxazole-4-(N-phenyl)carboxamide | Reaction of acyclic anilide with silver carbonate in refluxing acetonitrile. | 78% | acs.org |

Mechanistic Investigations of Oxazole Ring Formation and Derivatization Reactions

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates often makes their direct observation challenging. However, through a combination of spectroscopic techniques and theoretical calculations, significant progress has been made in identifying and characterizing these fleeting species, providing invaluable insights into the reaction mechanisms of oxazole (B20620) synthesis and transformation.

Role of Acyl Cations and Silver(II) Species

While direct evidence for the involvement of acyl cations and silver(II) species in the formation of Methyl 5-phenyloxazole-4-carboxylate is not extensively detailed in the reviewed literature, their roles in analogous heterocyclic syntheses suggest potential mechanistic pathways. Acyl cations are powerful electrophiles that can react with suitable nucleophiles to initiate cyclization cascades. In the context of oxazole synthesis, an acyl cation could theoretically be generated and subsequently trapped by a nitrogen-containing species to form a key intermediate en route to the oxazole ring.

Silver(II) species are known to act as potent one-electron oxidants. Their involvement could be envisaged in reactions where an oxidative cyclization is required to form the oxazole ring. For instance, a silver(II) species could oxidize a precursor molecule, generating a radical cation that undergoes intramolecular cyclization to furnish the heterocyclic core. Further investigation is needed to definitively establish the role of these reactive intermediates in the synthesis of this specific oxazole derivative.

Spectroscopic Detection of Enamine Intermediates

Contribution of Hypoiodite (B1233010) and Iodite (B1235397) Anions as Oxidants

Hypervalent iodine reagents are frequently employed as oxidants in the synthesis of oxazolines and oxazoles. nsf.govresearchgate.net Species such as acetyl hypoiodite (AcOI), which can be generated in situ from reagents like (diacetoxyiodo)benzene (B116549) and an iodide source, are believed to be the active oxidizing agents in these transformations. nsf.gov The mechanism likely involves the reaction of the hypoiodite with a suitable substrate, such as an N-propargylamide, to initiate an iodocyclization cascade, ultimately leading to the formation of an oxazoline (B21484) intermediate which can be further oxidized to the corresponding oxazole. nsf.gov The role of iodite anions as oxidants in these reactions is less commonly cited but could be relevant in specific reaction conditions.

Elucidation of Azirine and Nitrile-Ylide Intermediates in Photoisomerization

The photoisomerization of isoxazoles to oxazoles provides a fascinating example of the intricate intermediates that can be involved in heterocyclic transformations. nih.govacs.orgresearchgate.netacs.org Low-temperature matrix isolation studies coupled with infrared spectroscopy have been instrumental in trapping and characterizing the fleeting intermediates in these reactions. nih.govacs.orgresearchgate.net

Irradiation of an isoxazole (B147169) precursor can lead to the cleavage of the weak N-O bond, forming a vinyl nitrene intermediate. This highly reactive species can then rearrange to a 2H-azirine. acs.org Subsequent photochemical excitation of the 2H-azirine can induce C-C bond cleavage, generating a nitrile ylide. acs.orgrsc.org This elusive nitrile ylide intermediate can then undergo a 1,5-electrocyclization to furnish the final oxazole product. nih.govacs.orgresearchgate.net Theoretical calculations have been used to further characterize the structure and energetics of these intermediates. nih.govacs.org

Table 1: Key Intermediates in Isoxazole to Oxazole Photoisomerization

| Intermediate | Method of Detection/Characterization | Role in Mechanism |

| Vinyl Nitrene | Inferred from product analysis | Initial product of N-O bond cleavage |

| 2H-Azirine | Matrix isolation IR spectroscopy | Primary photoproduct from vinyl nitrene |

| Nitrile Ylide | Matrix isolation IR spectroscopy | Formed from photochemical ring-opening of 2H-azirine |

| Ketenimine | Matrix isolation IR spectroscopy | A primary photoproduct alongside 2H-azirine |

Exploration of Radical Pathways in Oxazole Ring Construction

While many oxazole syntheses proceed through ionic or pericyclic mechanisms, radical pathways also offer a powerful and complementary approach to the construction of the oxazole ring. These reactions often involve the generation of a radical species that can undergo intramolecular cyclization to form the heterocyclic core.

For example, the combination of gold catalysis and radical chemistry has been utilized to synthesize 5-oxazole ketones from N-propargylamides using an oxidant like 4-MeO-TEMPO. organic-chemistry.org Another approach involves the visible-light photoredox-catalyzed three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to yield a diverse range of substituted oxazoles. organic-chemistry.org These methods highlight the versatility of radical chemistry in forging the C-O and C-N bonds necessary for oxazole ring formation.

Understanding Base-Assisted and Metal-Catalyzed Mechanistic Pathways

Base-assisted and metal-catalyzed reactions represent some of the most common and versatile methods for synthesizing oxazoles. These reactions often proceed through distinct and well-defined mechanistic pathways.

The van Leusen oxazole synthesis is a classic example of a base-assisted reaction. mdpi.comnih.gov This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov The base deprotonates the TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the 5-substituted oxazole. mdpi.comnih.gov The reaction proceeds through an intermediate oxazoline which is then converted to the oxazole. mdpi.comnih.gov

Metal-catalyzed reactions offer a broad spectrum of possibilities for oxazole synthesis, with catalysts based on metals such as palladium, copper, and gold being particularly prevalent. tandfonline.comresearchgate.net These reactions can proceed through various mechanisms, including cross-coupling reactions followed by in situ cyclization. For instance, a palladium-catalyzed coupling of an N-propargylamide with an aryl iodide can be followed by a cyclization to form a 2,5-disubstituted oxazole. organic-chemistry.org Copper-catalyzed reactions of α-diazoketones with nitriles proceed through the formation of a nitrilium ion, which is then trapped intramolecularly by the keto group to form the oxazole ring. researchgate.net Gold catalysts, on the other hand, can activate alkyne functionalities towards nucleophilic attack, facilitating cyclization reactions to form oxazoles. researchgate.net

Table 2: Comparison of Mechanistic Pathways in Oxazole Synthesis

| Pathway | Key Reagents/Catalysts | General Mechanism |

| Base-Assisted (van Leusen) | Aldehyde, TosMIC, Base (e.g., K2CO3) | [3+2] cycloaddition via an oxazoline intermediate. mdpi.comnih.gov |

| Palladium-Catalyzed | N-propargylamide, Aryl iodide, Pd catalyst | Cross-coupling followed by intramolecular cyclization. organic-chemistry.org |

| Copper-Catalyzed | α-diazoketone, Nitrile, Cu catalyst | Formation of a nitrilium ion followed by intramolecular cyclization. researchgate.net |

| Gold-Catalyzed | N-propargylamide, Gold catalyst | Activation of alkyne followed by cyclization. researchgate.net |

Factors Governing Regioselectivity in Ring-Forming Reactions

The synthesis of polysubstituted oxazoles, such as this compound, requires precise control over the regiochemical outcome of the ring-forming reaction. The substitution pattern on the oxazole ring is determined by the choice of synthetic methodology and the nature of the precursors. Key factors influencing regioselectivity include the electronic and steric properties of the reactants, as well as the reaction conditions employed.

Several classical and modern synthetic routes are utilized for the construction of the oxazole core, with the Van Leusen and Hantzsch syntheses being prominent examples. The Van Leusen oxazole synthesis typically yields 5-substituted oxazoles through a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The regioselectivity for a 5-substituted product is a characteristic feature of this reaction when aldehydes are used as starting materials. nih.gov However, modifications to this protocol can afford different substitution patterns. For instance, a one-pot Van Leusen reaction employing aldehydes, aliphatic halides, and TosMIC in an ionic liquid has been developed for the synthesis of 4,5-disubstituted oxazoles. mdpi.com In this case, the regioselectivity is dictated by the sequential addition of the electrophiles to the TosMIC-derived anion. Aromatic aldehydes bearing electron-withdrawing groups have been observed to exhibit higher reactivity in these syntheses. mdpi.com

The Hantzsch synthesis, which involves the condensation of an α-haloketone with an amide, is another fundamental method for oxazole formation. The regioselectivity of the Hantzsch synthesis can be more complex and is known to be sensitive to reaction conditions. While the reaction between α-halogeno ketones and N-monosubstituted thioureas in neutral solvents exclusively produces 2-(N-substituted amino)thiazoles, conducting the reaction under acidic conditions can lead to a mixture of regioisomers: 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The ratio of these products is influenced by factors such as the acidity of the medium and the structure of the starting materials. rsc.org This highlights the critical role of reaction parameter optimization in directing the regiochemical outcome.

For the specific case of this compound, a synthetic strategy would need to be chosen that selectively places the phenyl group at the C5 position and the carboxylate group at the C4 position. A modified Van Leusen approach or a direct synthesis from a carboxylic acid could be employed. A recently developed method allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent for in-situ activation of the carboxylic acid. nih.gov This approach offers a direct route to the desired substitution pattern, where the regioselectivity is controlled by the nucleophilic attack of the deprotonated isocyanoacetate on the activated acyl electrophile. nih.gov

Table 1: Factors Influencing Regioselectivity in Oxazole Synthesis

| Synthetic Method | Key Reactants | Primary Product(s) | Factors Governing Regioselectivity |

| Van Leusen Synthesis | Aldehyde + TosMIC | 5-Substituted Oxazole | Inherent regioselectivity of the [3+2] cycloaddition mechanism. nih.govorganic-chemistry.org |

| Modified Van Leusen | Aldehyde + Aliphatic Halide + TosMIC | 4,5-Disubstituted Oxazole | Sequential addition of electrophiles; electronic properties of the aldehyde. mdpi.com |

| Hantzsch Synthesis | α-Haloketone + Amide/Thiourea | 2,4,5-Trisubstituted Oxazole | Structure of reactants; reaction conditions (e.g., pH) can lead to isomeric mixtures. rsc.org |

| Direct Synthesis | Carboxylic Acid + Isocyanoacetate | 4,5-Disubstituted Oxazole | In-situ activation of carboxylic acid directs the regioselective attack of the isocyanide. nih.gov |

Dynamics of Ring Opening and Recyclization

The oxazole ring, while aromatic, is susceptible to various ring-opening and recyclization reactions, the dynamics of which are heavily influenced by the substituents attached to the heterocyclic core. For derivatives like this compound, the phenyl and carboxylate groups modulate the electronic landscape of the ring, affecting its stability and reactivity. These reactions are often triggered by thermal, photochemical, or chemical stimuli.

A notable thermal rearrangement is the Cornforth rearrangement , which is characteristic of 4-acyloxazoles. wikipedia.orgalchetron.comwikipedia.org This reaction involves a thermal pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes rearrangement and recyclization to form an isomeric oxazole. wikipedia.orgalchetron.com In this process, the acyl group at position 4 and the substituent at position 5 exchange positions. wikipedia.org The facility of the rearrangement is dependent on the relative stability of the starting material and the product, which is influenced by the nature of the substituents. wikipedia.org

Photochemical conditions can also induce rearrangements in the oxazole skeleton. For instance, irradiation of 2-phenyloxazole (B1349099) can lead to the formation of 4-phenyloxazole (B1581195) and 3-phenylisoxazole, proceeding through a 3-phenyl-2H-azirine-2-carbaldehyde intermediate. rsc.org These transformations highlight the lability of the oxazole ring under energetic conditions, allowing for skeletal reorganization to other isomeric heterocycles. More complex rearrangements, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can occur in nucleophilic substitution reactions of heterocyclic compounds, leading to profound structural changes. mdpi.com

Table 2: Ring Opening and Recyclization Reactions of Oxazole Derivatives

| Reaction Type | Stimulus | Intermediate(s) | Outcome |

| Cornforth Rearrangement | Thermal | Nitrile Ylide | Isomeric oxazole (exchange of C4 and C5 substituents). wikipedia.orgalchetron.com |

| Photochemical Rearrangement | UV Irradiation | Azirine derivative | Isomeric oxazoles or other heterocycles (e.g., isoxazoles). rsc.org |

| Hydrolytic Ring Opening | Chemical (e.g., H₂O) | Acyclic intermediates | Ring-opened products (e.g., α-amino ketones), often followed by decarboxylation in certain derivatives. acs.orgnih.gov |

| ANRORC Mechanism | Nucleophilic Addition | Acyclic intermediates | Recyclization to a different heterocyclic system. mdpi.com |

Investigations into Tautomeric Equilibria of 5-Hydroxyoxazole Derivatives

The study of tautomerism in 5-hydroxyoxazole derivatives is crucial for understanding their reactivity and stability. These compounds, also known as azlactones or oxazolones in their keto form, exist in a tautomeric equilibrium between the aromatic 5-hydroxyoxazole (enol) form and the non-aromatic oxazol-5(4H)-one (keto) form. nih.gov For derivatives structurally related to this compound, such as ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate, this equilibrium is of significant interest.

Experimental and theoretical studies have consistently shown that the keto form is overwhelmingly favored at equilibrium. nih.govacs.org Spectroscopic data from IR, ¹H NMR, and ¹³C NMR analyses of various azlactones typically show only the presence of the keto tautomer in significant amounts. nih.govacs.org Theoretical calculations support these experimental findings, indicating that the percentage of the keto form is often higher than 99.9%. acs.org

Despite the predominance of the keto form, the enol tautomer plays a vital role in the chemistry of these compounds. The acidity of the C4 proton (pKa ≈ 9) is attributed to the formation of a stabilized enolate, which is the conjugate base of both tautomers and possesses aromatic character. nih.gov The tautomerization to the enol form is often promoted by the presence of a base, such as triethylamine. nih.gov

The position of the tautomeric equilibrium is influenced by the nature of the substituents on the oxazole ring. It has been observed that acyl and phenyl substituents at the C4 and C2 positions, respectively, help to stabilize the enol tautomer. nih.gov This stabilization is a key factor in reactions such as the C4-arylation of ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate. nih.gov The solvent also plays a role in the position of the equilibrium. Tautomeric equilibria are known to be dependent on the dielectric constant of the medium and the ability of the solvent to form hydrogen bonds with each tautomer, with more polar solvents typically favoring the more polar tautomer. frontiersin.org

Table 3: Tautomeric Equilibria in 5-Hydroxyoxazole Systems

| Tautomeric Form | Structure | Relative Stability | Factors Favoring this Form |

| Keto Form (Oxazolone) | Oxazol-5(4H)-one | Predominant form (>99.9%) | Inherent thermodynamic stability. nih.govacs.org |

| Enol Form (5-Hydroxyoxazole) | 5-Hydroxyoxazole | Minor component | Stabilization by C2-phenyl and C4-acyl substituents; presence of base; non-polar solvents may favor internally hydrogen-bonded enol forms. nih.govmasterorganicchemistry.com |

The instability of certain 5-hydroxyoxazole derivatives, particularly those with a 4-carboxy group, is linked to this tautomeric relationship. The 5-hydroxyoxazole-4-carboxy intermediate can equilibrate to its keto form, which is a β-keto acid derivative. nih.gov This structure is susceptible to β-decarboxylation, leading to decomposition. nih.gov This reactivity underscores the importance of understanding the tautomeric equilibria when designing synthetic routes or considering the stability of such compounds.

Derivatization Strategies and Functionalization of the Methyl 5 Phenyloxazole 4 Carboxylate Scaffold

Chemical Transformations of the Ester Moiety

The ester group at the 4-position of the Methyl 5-phenyloxazole-4-carboxylate scaffold is a primary site for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-Phenyl-1,3-oxazole-4-carboxylic acid, is a fundamental transformation. This reaction can be effectively achieved under basic conditions. For instance, treatment of this compound with sodium hydroxide (B78521) in ethanol (B145695) at room temperature for 12 hours affords the desired carboxylic acid in high yield. chemicalbook.com Acid-catalyzed hydrolysis is also a viable method for converting esters to carboxylic acids, typically by refluxing in the presence of a strong acid like sulfuric acid. google.com

Table 1: Conditions for the Hydrolysis of this compound

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Sodium Hydroxide | Ethanol | 20°C | 12 h | 91% chemicalbook.com |

| Sulfuric Acid (aq) | N/A | Reflux | 3.5 h | High Yield (General) google.com |

Transesterification Reactions

Transesterification provides a direct route to other ester derivatives of 5-phenyloxazole-4-carboxylic acid. This process involves the exchange of the methyl group of the ester with another alkyl or aryl group from an alcohol. The reaction can be catalyzed by either acids or bases. researchgate.netnih.gov In an acid-catalyzed transesterification, a mineral acid such as trifluoroacetic acid can be employed with an excess of the desired alcohol at elevated temperatures. For base-catalyzed transesterification, a catalyst like potassium phosphate (B84403) can be utilized under milder conditions. organic-chemistry.org For example, the transesterification with benzyl (B1604629) alcohol would yield Benzyl 5-phenyloxazole-4-carboxylate.

Table 2: Representative Conditions for Transesterification

| Catalyst Type | Catalyst | Alcohol | Conditions |

|---|---|---|---|

| Acid-catalyzed | Trifluoroacetic Acid | Benzyl Alcohol | 120°C, 5 h |

| Base-catalyzed | Potassium Phosphate | Benzyl Alcohol | Mild conditions organic-chemistry.org |

| Organocatalyst | N-Heterocyclic Carbene | Benzyl Alcohol | Ambient temperature amazonaws.com |

Conversion to Amide Derivatives

The synthesis of amide derivatives from this compound typically proceeds through a two-step sequence involving initial hydrolysis to the carboxylic acid, followed by amidation. The resulting 5-phenyloxazole-4-carboxylic acid can then be coupled with a variety of primary or secondary amines to form the corresponding amides. This coupling is often facilitated by activating agents such as HBTU in the presence of a base like Hünig's base. organic-chemistry.org Alternatively, direct conversion of the carboxylic acid to the amide can be achieved under microwave irradiation in the presence of a catalyst. asianpubs.org This method offers a rapid and efficient route to a wide range of amides. researchgate.netcore.ac.uk

Modifications of the Oxazole (B20620) Ring and Phenyl Substituent

Beyond the ester moiety, the oxazole ring and the phenyl substituent offer further opportunities for functionalization, enabling the creation of more complex molecular architectures.

Nucleophilic Substitution Reactions at the Oxazole Nitrogen

The nitrogen atom of the oxazole ring can undergo nucleophilic substitution, most notably through quaternization reactions. This involves the treatment of the oxazole with an alkylating agent, such as an alkyl halide. For instance, reaction with methyl iodide in a sealed tube with a solvent like DMF at elevated temperatures can lead to the formation of the corresponding N-methylated oxazolium salt. researchgate.net This quaternization introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule. nih.gov

Table 3: Conditions for N-Alkylation of Oxazoles

| Alkylating Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Methyl Iodide | DMF | 100°C, Sealed tube | N-methyl-5-phenyloxazolium-4-carboxylate iodide researchgate.net |

| Benzyl Bromide | DMF | Room Temperature | N-benzyl-5-phenyloxazolium-4-carboxylate bromide researchgate.net |

Strategic Introduction and Interconversion of Cyano Groups

The introduction of a cyano group at the 4-position of the 5-phenyloxazole (B45858) ring can be achieved through a multi-step process starting from this compound. The initial step is the hydrolysis of the ester to the carboxylic acid, as previously described. The resulting carboxylic acid is then converted to the primary amide, 5-phenyloxazole-4-carboxamide. Subsequent dehydration of the amide furnishes the desired 5-phenyloxazole-4-carbonitrile. While direct conversion methods exist, this two-step pathway is a common and reliable strategy for installing a cyano group from a carboxylic acid precursor. The Sandmeyer reaction offers an alternative route for introducing a cyano group onto an aromatic ring, but it requires an amino-substituted precursor. wikipedia.orgorganic-chemistry.org

Arylation Reactions at the C4 Position

Direct arylation at the C4 position of the this compound scaffold is a challenging transformation due to the presence of the methyl carboxylate group. Traditional C-H activation strategies are not applicable as there is no hydrogen atom at this position. However, a powerful strategy that achieves formal arylation at C4 is through a transition metal-catalyzed decarboxylative cross-coupling reaction. This approach utilizes the existing carboxylate as a leaving group, which is replaced by an aryl moiety.

Pioneering work in the field of decarboxylative C-H cross-coupling has demonstrated the viability of this method for azole systems. nih.gov Research by Greaney and others has shown that oxazole-4-carboxylate esters can serve as effective substrates for palladium-catalyzed decarboxylative arylations. nih.gov In this type of reaction, a palladium catalyst, often in the presence of a copper co-catalyst or a specific ligand, facilitates the coupling of the oxazole-4-carboxylate with an arylating agent, such as an aryl halide or another heterocycle. The process involves the cleavage of the C4-carboxyl bond and the formation of a new carbon-carbon bond between the oxazole C4 and the incoming aryl group.

The general conditions for such a transformation are summarized in the table below, based on methodologies developed for related azole carboxylates.

Table 1: Representative Conditions for Decarboxylative Arylation

| Parameter | Condition | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂ or other Pd(II) sources | Facilitates the oxidative addition and reductive elimination cycle. |

| Co-catalyst/Ligand | Cu(I) salts, phosphine (B1218219) ligands | Can assist in the decarboxylation step and stabilize the catalytic species. |

| Base | K₂CO₃, Cs₂CO₃ | Often required to facilitate catalyst turnover and neutralize acidic byproducts. |

| Solvent | Dioxane, Toluene, DMF | High-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures. |

| Temperature | 100-150 °C | Thermal energy is required to promote decarboxylation and drive the catalytic cycle. |

This decarboxylative strategy effectively converts the parent ester into a 4-aryl-5-phenyloxazole, providing a direct route to 4,5-diaryloxazoles which are valuable substructures in materials science and medicinal chemistry. nih.gov

Halogenation and Subsequent Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

While direct halogenation at the C4 position of this compound is not feasible, a 4-halo-5-phenyloxazole derivative serves as a key precursor for introducing diverse functionalities through cross-coupling reactions. Such a halogenated intermediate would typically be synthesized from acyclic precursors designed to cyclize into the desired 4-halo-oxazole structure, rather than by direct halogenation of the pre-formed ring.

Once the 4-halo-5-phenyloxazole scaffold is obtained (e.g., Methyl 4-bromo-5-phenyloxazole), it becomes a versatile substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netrsc.org This reaction couples the 4-halo-oxazole with a wide variety of aryl or heteroaryl boronic acids or their esters to form a new C-C bond at the C4 position. The Suzuki-Miyaura reaction is widely favored due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally high yields achieved. mdpi.com

The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the carbon-halogen bond of the oxazole. This is followed by transmetalation with the boronate species (activated by a base) and subsequent reductive elimination to yield the 4-arylated oxazole product and regenerate the Pd(0) catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency.

Table 2: Typical Suzuki-Miyaura Reaction Parameters for C4-Arylation of a 4-Halo-oxazole

| Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~90-98 |

| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DME | ~80-90 |

Note: Yields are representative and based on analogous couplings with 4-halo heterocycles. rsc.orgresearchgate.net

This two-step sequence of preparing a 4-halo intermediate followed by Suzuki-Miyaura coupling provides a robust and highly adaptable method for synthesizing a library of 4-aryl-5-phenyloxazole derivatives.

Introduction of Sulfonyl Functionalities

The introduction of sulfonyl groups onto the oxazole ring significantly modifies the electronic properties of the scaffold and provides a handle for further chemical elaboration. While direct sulfonation of the this compound ring can be challenging, a multi-step sequence starting from appropriate precursors allows for the regioselective installation of sulfonyl functionalities. A well-documented approach for the analogous 2-phenyl isomer involves the synthesis of a 5-mercaptooxazole intermediate, which can then be converted into various sulfonyl derivatives.

This synthetic strategy begins with the reaction of a suitable precursor, such as methyl 2-(benzoylamino)-3,3-dichloroacrylate, with a sulfur nucleophile like sodium sulfide. This reaction leads to the formation of methyl 5-mercapto-2-phenyl-1,3-oxazole-4-carboxylate. This mercapto derivative is a pivotal intermediate. It can be oxidized, for instance with hydrogen peroxide, to form a sulfone, such as methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate after alkylation with benzyl chloride.

Alternatively, the mercapto group can be converted into a sulfonyl chloride (e.g., methyl 5-chlorosulfonyl-2-phenyl-1,3-oxazole-4-carboxylate) by treatment with chlorine in acetic acid. This sulfonyl chloride is a highly reactive intermediate that readily reacts with various primary and secondary amines to yield a diverse range of sulfonamides. This modular approach allows for the creation of a large library of sulfonylated oxazole derivatives from a common intermediate.

Table 3: Synthesis of Sulfonyl Derivatives from a 5-Mercapto-oxazole Intermediate

| Reagent(s) | Intermediate Formed | Final Product Type | Example Product Name |

|---|---|---|---|

| 1. Benzyl chloride 2. H₂O₂ | Benzyl thioether | Sulfone | Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate |

| Cl₂, AcOH | Sulfonyl chloride | Sulfonyl chloride | Methyl 5-chlorosulfonyl-2-phenyl-1,3-oxazole-4-carboxylate |

| Sulfonyl chloride intermediate + Morpholine | N/A | Sulfonamide | Methyl 5-(morpholinosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate |

Note: The examples are based on the reported synthesis for the 2-phenyl isomer of the target scaffold.

Development of Diverse Oxazole-Based Chemical Building Blocks

The derivatization strategies discussed—arylation, halogenation/cross-coupling, and sulfonylation—transform the core this compound scaffold into a platform for generating diverse and complex chemical building blocks. These functionalized intermediates are not end-points but rather starting points for the synthesis of molecules with significant potential in medicinal chemistry and materials science. researchgate.netmdpi.com

Oxazole derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in numerous biologically active compounds. nih.gov For instance, 2-aminomethyl-5-phenyloxazoles have been patented for their anti-inflammatory and analgesic properties. google.com The functionalized building blocks derived from the parent scaffold allow for systematic Structure-Activity Relationship (SAR) studies. By varying the aryl group at the C4 position via Suzuki-Miyaura coupling, or by introducing different amine functionalities in the C5-sulfonamide series, chemists can fine-tune the pharmacological profile of the resulting molecules. nih.gov

Furthermore, these highly functionalized oxazoles can be viewed as amino acid-like building blocks. Their defined stereochemistry and multiple points for diversification make them ideal for inclusion in combinatorial libraries, such as DNA-encoded chemical libraries, which are used for high-throughput screening against biological targets. The ability to generate a wide array of derivatives from a common core structure is a cornerstone of modern medicinal chemistry, and the functionalized this compound scaffold represents a valuable tool in this endeavor. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Chemical Reactivity and Stability Profiles

The chemical reactivity and stability of the Methyl 5-phenyloxazole-4-carboxylate scaffold are significantly influenced by the nature and position of substituents on both the phenyl and oxazole (B20620) rings. The oxazole ring itself is an electron-deficient azadiene, which generally makes it susceptible to certain types of reactions. clockss.org

On the Oxazole Ring:

Reactivity: The oxazole ring can undergo electrophilic substitution, although this is generally difficult unless the ring is activated by electron-donating groups. pharmaguideline.comthepharmajournal.com The preferred site for electrophilic attack on 1,3-azoles is typically the C5 position. thepharmajournal.com Nucleophilic substitution is uncommon but can be facilitated at the C2 position if a good leaving group is present. pharmaguideline.com Deprotonation is most likely to occur at the C2 position. wikipedia.org

Stability: The stability of the oxazole ring can be compromised under certain conditions. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound does not possess a hydroxyl group at the 5-position, this highlights a potential sensitivity of the carboxylate functionality at the C4 position to hydrolysis, particularly under basic or acidic conditions.

On the Phenyl Ring:

Electronic Effects: The electronic properties of substituents on the C5-phenyl group can modulate the electron density of the entire molecule. Electron-donating groups (EDGs) can increase the electron density of the oxazole ring, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) can decrease the ring's electron density, making it more susceptible to nucleophilic attack.

Steric Effects: Bulky substituents on the phenyl ring can introduce steric hindrance, which may influence the molecule's ability to interact with other molecules or biological targets.

The following table summarizes the general influence of substituents on the reactivity of the oxazole core.

| Substituent Type | Position on Oxazole Ring | Effect on Reactivity | Reference |

| Electron-Donating Group (EDG) | C2, C4, C5 | Increases reactivity towards electrophiles. | |

| Electron-Withdrawing Group (EWG) | C2, C4, C5 | Increases reactivity towards nucleophiles. | |

| Halogen | C2 | Can act as a leaving group in nucleophilic substitution. | pharmaguideline.com |

Identification of Key Pharmacophores within Oxazole Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the oxazole scaffold, several key pharmacophoric features have been identified across a range of biologically active molecules. tandfonline.com While specific studies on this compound are limited, the core structure itself presents several important features:

Aromatic Phenyl Ring: The phenyl group at the C5 position can engage in hydrophobic and π-stacking interactions with biological targets. bioorganica.com.ua

Oxazole Core: The heterocyclic ring acts as a rigid scaffold. The nitrogen and oxygen atoms can serve as hydrogen bond acceptors. bioorganica.com.ua

Methyl Carboxylate Group: The ester at the C4 position can act as a hydrogen bond acceptor and may be involved in polar interactions.

Pharmacophore models for various biologically active oxazole derivatives often highlight the importance of these features in specific spatial arrangements. tandfonline.comnih.gov For example, in a study of benzoxazole (B165842) derivatives, distinct pharmacophore models were generated for cytotoxic activities, emphasizing the arrangement of aromatic and hydrogen-bonding features. nih.gov

The table below illustrates common pharmacophoric features found in bioactive oxazole-containing molecules.

| Pharmacophoric Feature | Potential Interaction Type | Reference |

| Aromatic Ring (e.g., Phenyl) | π-π stacking, hydrophobic interactions | bioorganica.com.ua |

| Oxazole Nitrogen | Hydrogen bond acceptor | bioorganica.com.ua |

| Oxazole Oxygen | Hydrogen bond acceptor | bioorganica.com.ua |

| Carbonyl Oxygen (of ester) | Hydrogen bond acceptor | nih.gov |

Correlations between Molecular Structure and Potential Molecular Interactions

The specific arrangement of functional groups in this compound dictates the types of non-covalent interactions it can form. These interactions are fundamental to its chemical behavior and potential biological activity. researchgate.net

Hydrogen Bonds: The nitrogen atom in the oxazole ring and the oxygen atoms of the methyl carboxylate group are potential hydrogen bond acceptors. bioorganica.com.ua

π-π Stacking: The phenyl ring at C5 and the oxazole ring itself are aromatic and can participate in π-π stacking interactions with aromatic residues in proteins or other molecules. bioorganica.com.ua

Hydrophobic Interactions: The phenyl group is a significant hydrophobic moiety that can interact with nonpolar pockets in a biological target.

Dipole-Dipole Interactions: The inherent polarity of the oxazole ring and the carboxylate group can lead to dipole-dipole interactions.

Computational studies on phenyl-substituted 1,3-oxazoles suggest that the phenyl groups can significantly stabilize complexes with biological macromolecules through π-stacking interactions. bioorganica.com.ua The introduction of phenyl groups at positions 2 and 5 of the oxazole ring has been shown to increase the stability of generated complexes with fragments of biomolecules. bioorganica.com.ua

The following table outlines the potential molecular interactions for different moieties of this compound.

| Molecular Moiety | Potential Non-Covalent Interaction | Interacting Partner Example | Reference |

| Phenyl Ring | π-π stacking, Hydrophobic, C-H···π | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | bioorganica.com.uanih.gov |

| Oxazole Ring | π-π stacking, Hydrogen bonding (N as acceptor) | Aromatic systems, Hydrogen bond donors | bioorganica.com.ua |

| Methyl Carboxylate | Hydrogen bonding (O as acceptor), Dipole-dipole | Hydrogen bond donors (e.g., -NH, -OH groups) | nih.govresearchgate.net |

Rational Design Strategies for Advanced Oxazole-Based Chemical Entities

Rational design strategies aim to systematically modify a lead compound like this compound to enhance desired properties. This often involves techniques such as bioisosteric replacement and systematic modification of peripheral groups. tandfonline.com

Systematic modifications of the phenyl and methyl ester groups can be explored to probe the SAR and optimize properties.

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the phenyl ring can modulate the electronic and steric properties of the molecule. This can influence binding affinity and selectivity for a target.

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These changes significantly alter the hydrogen bonding capacity and polarity of this part of the molecule, which can have a profound impact on its interactions.

Bioisosteric Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or non-aromatic rings to improve properties like solubility, metabolic stability, or potency. researchgate.netnih.gov Common bioisosteres for a phenyl ring include other heterocycles (e.g., thiophene, pyridine) or saturated cyclic systems like bicyclo[1.1.1]pentane (BCP). nih.govprinceton.edu

The biological and chemical behavior of this compound derivatives is governed by a balance of steric and electronic factors.

Steric Factors: The size and shape of substituents can dictate how the molecule fits into a binding site. Large, bulky groups can create steric clashes, preventing optimal binding. Conversely, they can also be used to fill a specific pocket to enhance affinity.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools for understanding and predicting the SAR of molecules like this compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov It helps to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts. Docking studies can be used to rationalize the observed activity of a series of analogs and guide the design of new compounds with improved affinity. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including orbital energies (HOMO, LUMO), electrostatic potential, and dipole moments. nih.govresearchgate.net These calculations provide insights into the electronic structure and reactivity of the molecule, helping to explain the effects of different substituents. researchgate.net

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for activity. nih.gov This model can then be used to screen virtual libraries for new potential lead compounds.

The following table summarizes various computational approaches and their applications in the SAR analysis of oxazole derivatives.

| Computational Method | Application in SAR | Key Insights Provided | Reference |

| Molecular Docking | Predicts binding mode and affinity to a target protein. | Identifies key amino acid interactions, rationalizes activity data. | nih.govmdpi.com |

| Quantum Chemistry (e.g., DFT) | Calculates electronic properties and reactivity descriptors. | Explains substituent effects on reactivity and stability. | researchgate.netnih.gov |

| Pharmacophore Modeling | Defines essential 3D features for biological activity. | Guides virtual screening for new active compounds. | nih.gov |

Application of Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound against defined biological targets have not been widely published, the general principles of such simulations would apply. A hypothetical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Identification and Preparation of the Target: A specific protein target of interest would be selected based on preliminary biological screening data. The 3D structure of this protein, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.

Docking Simulation: Using specialized software, the ligand would be placed into the defined binding site of the target protein. The program would then explore various possible binding poses and score them based on the predicted binding affinity or energy.

Analysis of Results: The resulting poses would be analyzed to identify the most stable and likely binding mode. This analysis focuses on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.

Without specific studies, a data table of research findings cannot be generated.

Theoretical Analysis of Molecular Recognition Principles

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The theoretical analysis of these principles for this compound would explore the structural and electronic features of the molecule that govern its binding to a target.

The key structural components of this compound that would be central to its molecular recognition include:

The Oxazole Ring: This five-membered heterocyclic ring is aromatic and contains both a nitrogen and an oxygen atom, which can act as hydrogen bond acceptors. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

The Phenyl Group at Position 5: This bulky, hydrophobic group is likely to engage in hydrophobic interactions with nonpolar residues in the binding site. Its orientation will be a critical determinant of binding specificity.

The Methyl Carboxylate Group at Position 4: This group contains a carbonyl oxygen and an ester oxygen, both of which can act as hydrogen bond acceptors. The methyl group itself can participate in hydrophobic interactions. The planarity and rotational freedom of this group would also influence its ability to fit within a binding pocket.

A detailed theoretical analysis would typically involve quantum mechanical calculations to determine the molecule's electronic properties, such as its electrostatic potential and frontier molecular orbitals, to predict its reactivity and interaction preferences.

Without specific research, a data table summarizing these principles cannot be populated.

Advanced Spectroscopic and Computational Approaches

Application of Spectroscopic Techniques in Mechanistic Research

Spectroscopy is a powerful tool for probing molecular structures and observing chemical transformations in real time. Different spectroscopic methods offer unique windows into the mechanistic details of reactions involving oxazole (B20620) derivatives.

Insights from Operando IR and EPR Spectroscopy

While specific operando infrared (IR) and electron paramagnetic resonance (EPR) studies on Methyl 5-phenyloxazole-4-carboxylate are not extensively documented, the application of these techniques to related heterocyclic systems provides a framework for potential mechanistic research.

Operando IR Spectroscopy : This technique allows for the real-time monitoring of vibrational modes of molecules as a reaction proceeds. For the synthesis or transformation of this compound, operando IR could track the disappearance of reactant peaks and the emergence of product-specific bands. For instance, the characteristic C=O stretching frequency of the ester group and the vibrational modes of the oxazole ring could be monitored to understand cyclization kinetics or subsequent functional group modifications. rsc.org In studies of related compounds, Fourier-transform infrared (FTIR) spectroscopy has been used to identify key functional groups, such as the ester and oxazole ring vibrations, which are crucial for confirming the molecular structure post-synthesis. rsc.orgnih.gov

EPR Spectroscopy : EPR spectroscopy is used to study species with unpaired electrons, such as radicals or metal complexes involved in catalytic cycles. If the synthesis of this compound were to proceed via a radical mechanism or involve a paramagnetic catalyst, EPR would be an invaluable tool for detecting and characterizing these transient intermediates, providing direct evidence for the proposed reaction pathway.

Mass Spectrometry (MS) for Intermediate Identification and Reaction Monitoring

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for identifying reaction intermediates and monitoring the progress of a reaction. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) is frequently employed to confirm the elemental composition of newly synthesized oxazole derivatives. rsc.org By providing an exact mass, HRMS can definitively verify the chemical formula of this compound (C₁₁H₉NO₃), distinguishing it from other potential isomers or byproducts. chemsynthesis.com Techniques like Electrospray Ionization (ESI) are commonly used for this purpose. acs.org

Furthermore, coupling MS with a reaction setup allows for real-time analysis of the reaction mixture. rsc.org This can be achieved by techniques such as Low-Temperature Plasma (LTP) ionization or by hyphenated methods like LC-MS. rsc.orgbldpharm.com This approach enables the detection of short-lived intermediates and the quantitative tracking of reactants and products, which is crucial for reaction optimization and mechanistic elucidation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) for Comprehensive Structural Elucidation